

3,5-Dibromoaniline hydrochloride spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromoaniline hydrochloride

Cat. No.: B070281

[Get Quote](#)

Spectroscopic Analysis of 3,5-Dibromoaniline: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides spectral data for 3,5-dibromoaniline. At the time of this writing, comprehensive, experimentally verified spectral data for **3,5-dibromoaniline hydrochloride** was not readily available in public databases. The data presented herein pertains to the free base. It is crucial to note that the spectral characteristics, particularly Nuclear Magnetic Resonance (NMR) data, of the hydrochloride salt will differ due to the protonation of the amine group, which significantly alters the electronic environment of the molecule.

Executive Summary

This technical guide provides a summary of the key spectroscopic data for 3,5-dibromoaniline, a compound of interest in organic synthesis and pharmaceutical research. The document includes tabulated data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the detailed experimental protocols for acquiring such spectra and presents a logical workflow for spectroscopic analysis in structural elucidation.

Spectral Data Tables

The following tables summarize the key quantitative data for 3,5-dibromoaniline.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 7.2	Triplet (t)	1H	H-4
~6.8 - 7.0	Doublet (d)	2H	H-2, H-6
~3.8 - 4.2	Broad Singlet (br s)	2H	-NH ₂

Note: Solvent is typically CDCl₃ or DMSO-d₆. The -NH₂ peak is exchangeable with D₂O and its chemical shift can be highly variable depending on solvent and concentration.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~148 - 150	C-1 (-C-NH ₂)
~122 - 124	C-3, C-5 (-C-Br)
~120 - 122	C-4
~115 - 117	C-2, C-6

Note: Solvent is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3400 - 3500	Medium-Strong	N-H Stretch (asymmetric)	Primary Amine
3300 - 3400	Medium-Strong	N-H Stretch (symmetric)	Primary Amine
3000 - 3100	Medium	C-H Stretch	Aromatic
1600 - 1620	Strong	N-H Scissoring	Primary Amine
1450 - 1580	Medium-Strong	C=C Stretch	Aromatic Ring
1000 - 1250	Strong	C-N Stretch	Aryl Amine
550 - 750	Strong	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
253	~50	[M+4] ⁺ (with ⁸¹ Br ₂)
251	100 (Base Peak)	[M+2] ⁺ (with ⁷⁹ Br ⁸¹ Br)
249	~50	[M] ⁺ (with ⁷⁹ Br ₂)
170	Variable	[M - Br] ⁺
91	Variable	[M - 2Br] ⁺

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M, M+2, M+4 pattern for dibrominated compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

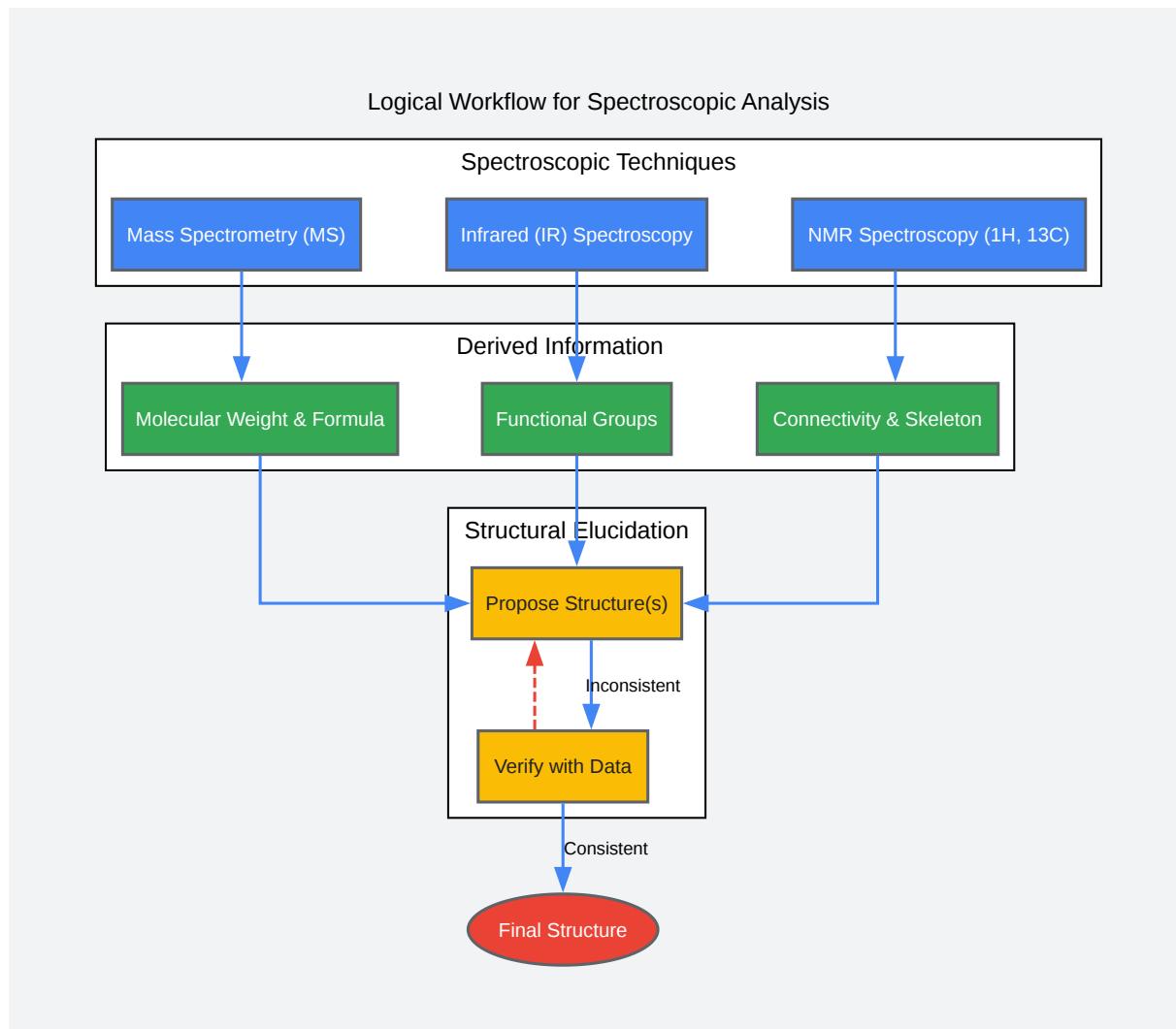
- Sample Preparation:

- Accurately weigh 5-25 mg of 3,5-dibromoaniline for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Transfer the solid to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final solution height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive phase.

- Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue if necessary.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of solid 3,5-dibromoaniline onto the crystal to completely cover the sampling area.
 - Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing:
 - Identify the key absorption bands and record their wavenumbers (cm^{-1}).
 - Correlate the observed absorption bands with specific bond vibrations to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation and Introduction:
 - Prepare a dilute solution of 3,5-dibromoaniline in a volatile organic solvent (e.g., methanol or acetonitrile).
 - The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC). For softer ionization techniques like Electrospray Ionization (ESI), the solution is infused directly or via a liquid chromatograph (LC).
- Ionization and Mass Analysis (Electron Ionization Example):
 - The sample is introduced into the ion source, which is under high vacuum.
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion ($[M]^{+\bullet}$).
 - The molecular ion and any fragment ions formed are accelerated by an electric field into the mass analyzer.
 - The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is plotted as relative intensity versus m/z .
 - Analyze the molecular ion peak to confirm the molecular weight, paying close attention to the isotopic pattern of bromine.
 - Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown compound.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the process of chemical structure elucidation.

- To cite this document: BenchChem. [3,5-Dibromoaniline hydrochloride spectral data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070281#3-5-dibromoaniline-hydrochloride-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com